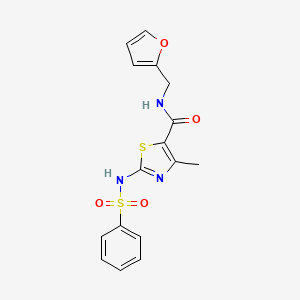
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" is a synthetic chemical entity with a unique structure. This compound is characterized by a thiadiazole ring, a pyrrolidine moiety, and a bromophenyl group. The presence of these functional groups bestows the compound with diverse chemical and physical properties, making it an interesting subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is GAC (kidney glutaminase isoform C) . GAC is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cellular growth and function .
Mode of Action
This compound acts as an inhibitor of GAC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition disrupts the normal metabolic processes of the cell, leading to a decrease in cellular growth and proliferation .
Biochemical Pathways
The inhibition of GAC affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, a process that is essential for the production of ATP, the primary energy source for cells . By inhibiting GAC, this compound disrupts the glutaminolysis pathway, leading to a decrease in ATP production and a subsequent decrease in cellular growth and proliferation .
Result of Action
The result of the compound’s action is a decrease in cellular growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" typically involves multi-step organic reactions. One possible synthetic route may include:
Formation of the thiadiazole ring by reacting thiosemicarbazide with an oxidizing agent like bromine or chlorine in a solvent such as ethanol.
The resulting thiadiazole derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Finally, the resulting intermediate is subjected to electrophilic substitution with a bromophenyl halide under conditions like reflux in an organic solvent.
Industrial Production Methods: : The industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, high-purity reagents, and advanced purification techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of reactions:
Oxidation: : The thiadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic medium.
Reduction: : Sodium borohydride, methanol as the solvent.
Substitution: : Amine or thiol nucleophiles, polar aprotic solvents like DMSO.
Major Products
Oxidation: : Formation of thiadiazole oxide derivatives.
Reduction: : Formation of the corresponding alcohol.
Substitution: : Formation of substituted bromophenyl derivatives.
Scientific Research Applications
This compound finds applications in various scientific research fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities such as antimicrobial or anti-inflammatory properties.
Medicine: : Research into its use as a pharmacophore for drug design.
Industry: : Potential use in material sciences, such as the development of novel polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-chlorophenyl)methanone: : Differing by the halogen atom (chlorine instead of bromine).
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone: : Differing by the halogen atom (fluorine instead of bromine).
Uniqueness
The presence of the bromophenyl group distinguishes it from its chloro and fluoro counterparts, potentially leading to different biological activities and reactivity profiles. The steric and electronic effects imparted by the bromine atom may also influence its interaction with molecular targets.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYWEAWOPPYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B2800690.png)
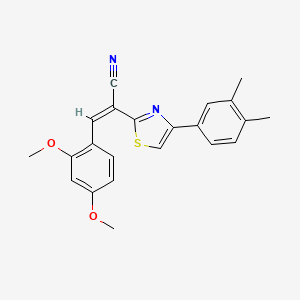
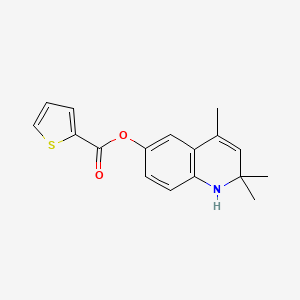
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)
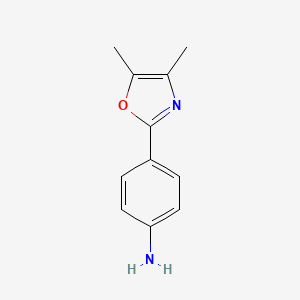
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2800701.png)
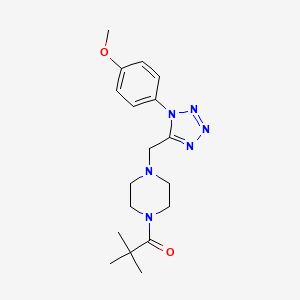
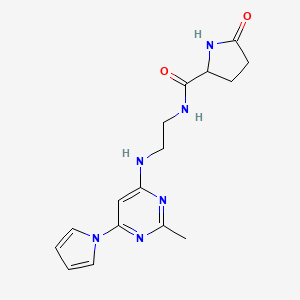
![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)
